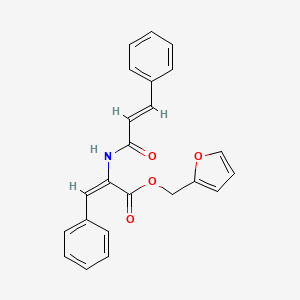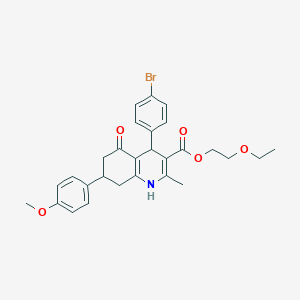![molecular formula C18H26O5 B4893393 diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
diethyl [3-(2,4-dimethylphenoxy)propyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate, also known as DPM, is a chemical compound that has been used extensively in scientific research. It is a malonic ester that contains a propyl chain with a phenoxy group and two ethyl groups. DPM has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has been used in a variety of scientific research applications, including as a starting material for the preparation of biologically active compounds. It has been used as a key intermediate in the synthesis of antitumor agents, such as 3-(2,4-dimethylphenoxy)propylamine. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been used in the preparation of insecticides and herbicides, as well as in the synthesis of various dyes and pigments.
Wirkmechanismus
The mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce an active compound. The active compound is thought to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. This, in turn, can lead to a decrease in the growth and proliferation of certain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate have not been extensively studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been shown to have some antimicrobial activity against certain strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective starting material for the preparation of biologically active compounds. However, one limitation of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is its potential toxicity. It is important to handle diethyl [3-(2,4-dimethylphenoxy)propyl]malonate with care and to take appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are several future directions for research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. One area of interest is the development of new biologically active compounds based on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. Another area of interest is the investigation of the mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its active metabolites. Finally, there is a need for further studies on the toxicity of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its potential impact on human health and the environment.
Conclusion:
In conclusion, diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is a malonic ester that has been used extensively in scientific research. It is a cost-effective starting material for the preparation of biologically active compounds and has shown some cytotoxic and antimicrobial activity. However, its potential toxicity must be taken into consideration when working with this compound. Future research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate should focus on the development of new biologically active compounds, the investigation of its mechanism of action, and further studies on its toxicity.
Synthesemethoden
The synthesis of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The reaction proceeds via an S N 2 mechanism, resulting in the formation of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily verified using NMR spectroscopy.
Eigenschaften
IUPAC Name |
diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-10-9-13(3)12-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRDAOKLVEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)

![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)
